![molecular formula C10H13ClN2OS B3095737 2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride CAS No. 1269050-29-4](/img/structure/B3095737.png)
2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride
Overview
Description
2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride is a chemical compound with the molecular formula C10H13ClN2OS . It is a solid substance and its IUPAC name is 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2OS.ClH/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10;/h1-4,13H,5-7H2,(H,11,12);1H . This code can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
The molecular weight of 2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride is 244.74 . It is a solid substance and is stored at room temperature .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives have been studied for their potential as anticancer agents . They can interact with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides .
Antiviral and Anti-HIV Agents
Benzimidazole derivatives have shown promising results as antiviral and anti-HIV agents . For example, 1-isopropylsulfonyl-2-amine benzimidazoles have been identified as a new class of hepatitis B virus inhibitors .
Anthelmintic Agents
Benzimidazoles have been used as anthelmintic agents, which are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .
Antiprotozoal Agents
Benzimidazoles have shown potential as antiprotozoal agents, which are medications used to treat diseases caused by protozoa .
Antimycobacterial Agents
Benzimidazoles have been studied for their antimycobacterial properties, which could make them useful in the treatment of diseases like tuberculosis .
Antihypertensive Agents
Benzimidazoles have been explored as antihypertensive agents, which are drugs used to lower blood pressure .
Anti-inflammatory and Analgesic Agents
Benzimidazoles have shown potential as anti-inflammatory and analgesic agents, which could make them useful in the treatment of conditions like arthritis .
Antioxidant and Antidiabetic Agents
Benzimidazoles have been studied for their antioxidant and antidiabetic properties, which could make them useful in the management of conditions like diabetes .
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.ClH/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10;/h1-4,13H,5-7H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMSGASMITMSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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